molecular formula C8H20N2O2 B11914906 Dimethylamino-PEG2-C2-NH2

Dimethylamino-PEG2-C2-NH2

Cat. No.: B11914906
M. Wt: 176.26 g/mol
InChI Key: QOMMRYQLPDTSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylamino-PEG2-C2-NH2 typically involves the reaction of dimethylamino compounds with PEG derivatives. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dimethylamino-PEG2-C2-NH2 primarily undergoes nucleophilic substitution reactions due to the presence of the dimethylamino group. It can also participate in:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethylamino-PEG2-C2-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of targeted protein degradation.

    Biology: Helps in the investigation of protein functions and interactions by selectively degrading specific proteins.

    Medicine: Plays a role in drug discovery, particularly in developing therapies for diseases caused by aberrant protein functions.

    Industry: Utilized in the production of specialized chemicals and materials .

Mechanism of Action

Dimethylamino-PEG2-C2-NH2 functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    Dimethylamino-PEG3-C2-NH2: Another PEG-based linker with an additional ethylene glycol unit.

    Dimethylamino-PEG4-C2-NH2: Contains two additional ethylene glycol units compared to Dimethylamino-PEG2-C2-NH2.

Uniqueness

This compound is unique due to its specific length and flexibility, which can influence the efficiency and selectivity of PROTACs. The choice of linker length can affect the spatial arrangement and binding affinity of the ligands, making this compound a valuable tool in optimizing PROTAC design .

Properties

Molecular Formula

C8H20N2O2

Molecular Weight

176.26 g/mol

IUPAC Name

2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C8H20N2O2/c1-10(2)4-6-12-8-7-11-5-3-9/h3-9H2,1-2H3

InChI Key

QOMMRYQLPDTSQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.